molecular formula C22H21N3O3S B2993238 6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-00-7

6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2993238
CAS No.: 864928-00-7
M. Wt: 407.49
InChI Key: NSLGXLYHGBYGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core structure. This compound features a naphthalene moiety linked via an acetamido group at the 2-position of the thienopyridine scaffold and an acetyl group at the 6-position.

Properties

IUPAC Name

6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13(26)25-10-9-17-18(12-25)29-22(20(17)21(23)28)24-19(27)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-12H2,1H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGXLYHGBYGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction with a suitable naphthalene derivative.

    Acetylation and Amidation: The final steps involve acetylation and amidation reactions to introduce the acetyl and acetamido groups, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in substituents at the 2-position and/or side-chain modifications. Key structural and physicochemical distinctions are summarized in Table 1.

Table 1: Comparative Analysis of Thienopyridine Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 2-(Naphthalen-1-yl)acetamido C₂₃H₂₁N₃O₃S 443.5 (calculated) Not provided High lipophilicity; potential for enhanced target engagement via aromatic interactions
6-Acetyl-2-amino-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Amino and methyl groups C₁₂H₁₆N₄O₂S 292.35 1333960-87-4 Simplified structure; reduced steric hindrance; likely improved solubility
6-Acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 2-(4-Fluorophenyl)acetamido C₁₈H₁₈FN₃O₃S 375.42 899958-58-8 Fluorine enhances electronegativity; may improve metabolic stability
2-Chloro-N-(2,6-difluorophenyl)acetamide derivative (ethyl ester hydrochloride) Chloroacetamido and ethyl ester C₁₆H₁₅ClN₂O 286.76 379255-36-4 Chlorine increases electrophilicity; ester group facilitates prodrug design

Key Research Findings and Implications

Electron Effects : The 4-fluorophenyl analog’s electronegative substituent may enhance hydrogen bonding with target proteins, as observed in kinase inhibition assays for related compounds . In contrast, the naphthalenyl group’s bulkiness could limit binding to shallow active sites.

Synthetic Accessibility : Ethyl ester derivatives (e.g., ’s compound) are often intermediates for prodrugs, whereas the naphthalenyl derivative’s synthesis may require multi-step coupling reactions to attach the aromatic moiety .

Biological Activity

6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thieno[2,3-c]pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thieno-pyridine core, an acetyl group, and a naphthalene moiety, suggesting diverse pharmacological applications.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : Approximately 342.41 g/mol

Structural Features

The compound's structure allows for various interactions with biological targets, which may include enzymes and receptors involved in critical physiological processes.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
  • Anticancer Properties : Preliminary studies suggest that modifications in the molecular structure can enhance the compound's anticancer activity by targeting specific biological pathways.

Case Studies

  • Inhibition Studies : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant inhibition of AChE and BChE at nanomolar concentrations. For instance, certain analogs demonstrated IC50 values ranging from 0.038 µM to 1.14 µM against AChE and BChE respectively .
  • Anticancer Activity : In vitro studies have revealed that compounds similar to this compound can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell growth and survival.

Comparative Analysis with Other Compounds

Compound NameIC50 (AChE)IC50 (BChE)Anticancer Activity
6-acetyl-2-[2-(naphthalen-1-yl)acetamido]-4H...~0.038 µM~0.24 µMModerate
Tacrine~0.23 µM~1.5 µMLow
Isatin Mannich Bases1.14 µM0.24 µMHigh

Synthesis and Analytical Methods

The synthesis of this compound involves multi-step reactions that require careful control of conditions such as temperature and pH to achieve high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor synthesis progress and characterize the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.